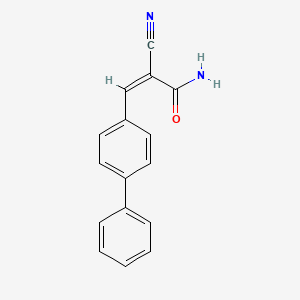

4-Phenyl-a-cyanocinnamic acid amide

Description

Contextualization within Cinnamic Acid Derivatives Research

Cinnamic acid and its derivatives are a broad class of organic compounds that are ubiquitous in nature, found in various plants, fruits, and vegetables. jocpr.comresearchgate.net They are key intermediates in the shikimate and phenylpropanoid pathways, which are fundamental for the biosynthesis of numerous natural products, including flavonoids, lignins, and alkaloids. jocpr.comthepharmajournal.com The basic cinnamic acid structure, consisting of a phenyl ring attached to an acrylic acid moiety, lends itself to a wide range of chemical modifications, resulting in a diverse library of compounds with varied biological activities. nih.gov

Research into cinnamic acid derivatives has revealed a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netnih.govmdpi.com The nature and position of substituents on the phenyl ring and the acrylic acid chain are critical in determining the biological efficacy of these derivatives. researchgate.netnih.gov For instance, the presence of hydroxyl or methoxy (B1213986) groups on the phenyl ring can enhance antioxidant and insulin-releasing activities. researchgate.net The exploration of these derivatives is a vibrant area of research aimed at discovering new therapeutic agents and understanding structure-activity relationships. nih.gov

Significance of α-Cyano Cinnamates in Contemporary Chemistry

The introduction of a cyano (-CN) group at the α-position of the cinnamic acid scaffold gives rise to α-cyano cinnamates, a subclass with distinct chemical properties and applications. The electron-withdrawing nature of the cyano group significantly influences the electronic structure of the molecule. wikipedia.org This structural feature is key to their utility in various chemical transformations and their function in specific applications.

A prominent application of α-cyano cinnamic acid derivatives is in the field of mass spectrometry, specifically in matrix-assisted laser desorption/ionization (MALDI). wikipedia.org Compounds like α-cyano-4-hydroxycinnamic acid (CHCA) are widely used as matrices to facilitate the ionization of peptides and nucleotides. wikipedia.orgcaymanchem.com The α-cyano group is believed to play a crucial role in the absorption of laser energy and the subsequent proton transfer processes that lead to the ionization of the analyte. Beyond their role in MALDI-MS, certain α-cyano cinnamates have been investigated for their potential as enzyme inhibitors. For example, α-cyano-3-hydroxycinnamate has been identified as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. ontosight.ai

Historical Development and Emerging Research Trajectories of Amide Functionalized Cinnamic Acid Systems

The functionalization of the carboxylic acid group of cinnamic acid into an amide has been a long-standing strategy to diversify the chemical space of cinnamic acid derivatives and explore new biological activities. nih.govmdpi.com Historically, the synthesis of cinnamic acid amides has been achieved through various coupling reactions. beilstein-journals.org These amide derivatives have been shown to possess a range of biological properties, and researchers have investigated their potential as antioxidants, enzyme inhibitors, and antimicrobial agents. nih.govmdpi.com

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of cinnamic acid amides. mdpi.com There is also a growing interest in the synthesis of hybrid molecules that combine the cinnamic acid amide motif with other biologically active scaffolds. mdpi.com A significant emerging research trajectory for specific amide-functionalized cinnamic acid systems is in the area of analytical chemistry. A notable example is the identification of 4-Phenyl-α-cyanocinnamic acid amide as a specialized matrix for MALDI imaging mass spectrometry. nih.gov Research in this area has shown that this particular amide derivative exhibits superior performance for the analysis of certain classes of biomolecules, such as lipids, when compared to conventional matrices. nih.gov This highlights a shift in the application of amide-functionalized cinnamic acids from primarily therapeutic-focused research to advanced analytical tools.

Interactive Data Table: Properties of 4-Phenyl-α-cyanocinnamic acid amide

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂O |

| Monoisotopic Mass | 248.09496 Da |

| Appearance | Powder |

| CAS Number | 116374-04-0 |

| InChI Key | FOQBACWKDMSJBT-GDNBJRDFSA-N |

Data sourced from PubChemLite. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-cyano-3-(4-phenylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-10H,(H2,18,19)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQBACWKDMSJBT-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(/C#N)\C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Phenyl α Cyanocinnamic Acid Amide

Established Synthetic Pathways to 4-Phenyl-α-cyanocinnamic Acid Amide

The traditional synthesis of 4-phenyl-α-cyanocinnamic acid amide typically involves a two-stage process: the formation of the core carbon skeleton via a condensation reaction, followed by the introduction of the amide functional group.

Knoevenagel Condensation Approaches for α-Cyano Cinnamate (B1238496) Formation

The Knoevenagel condensation is a cornerstone reaction for forming the α,β-unsaturated cyano system characteristic of the target molecule. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound. In the context of 4-phenyl-α-cyanocinnamic acid amide synthesis, this would typically involve the reaction of 4-phenylbenzaldehyde (B31587) with a cyano-containing active methylene compound such as 2-cyanoacetamide (B1669375) or ethyl cyanoacetate (B8463686). chemspider.com

A variety of catalysts and conditions have been explored to facilitate this transformation, aiming for high yields and stereoselectivity. organic-chemistry.org The reaction can be catalyzed by weak bases like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). chemspider.comresearchgate.net Research into more efficient and milder catalysts has identified triphenylphosphine (B44618) as an effective catalyst for solvent-free Knoevenagel condensations, which can be further accelerated by microwave irradiation. organic-chemistry.org This method is applicable to a wide range of aldehydes and generally produces the desired olefin with high (E)-geometry stereoselectivity. organic-chemistry.org

Table 1: Selected Catalytic Systems for Knoevenagel Condensation

| Catalyst System | Active Methylene Compound | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Piperidine | 2-Cyanoacetamide | Reflux in methanol | Classic, well-established method. chemspider.com |

| Triphenylphosphine (TPP) | Ethyl cyanoacetate or Malononitrile | Solvent-free, 75-80 °C, or microwave irradiation | Mild conditions, high yields, cleaner reactions, operational simplicity. organic-chemistry.orgresearchgate.net |

| Cetyl-trimethyl-ammonium bromide (CTMAB) | Malononitrile or Ethyl cyanoacetate | In water | Use of an environmentally friendly solvent. researchgate.net |

| Potassium Hydroxide (B78521) (KOH) | Cyanoacetic acid | Microwave irradiation in water | Rapid, good yields, green solvent. scielo.br |

If ethyl cyanoacetate is used, the resulting α-cyano cinnamate ester must be hydrolyzed to the corresponding carboxylic acid before proceeding to the amidation step. Using 2-cyanoacetamide directly can, in principle, form the target amide in a single condensation step. chemspider.com

Amide Bond Formation Strategies: Coupling of Carboxylic Acids with Amine Sources

When the synthesis proceeds via the intermediate 4-phenyl-α-cyanocinnamic acid, the subsequent step is the formation of the amide bond. This is one of the most fundamental transformations in organic chemistry. ucl.ac.uk Traditional methods typically require the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine source, such as ammonia (B1221849) or an ammonium salt. semanticscholar.org

Common strategies for activating the carboxylic acid include:

Conversion to Acyl Halides : The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. ucl.ac.uksemanticscholar.org This acyl chloride then readily reacts with an amine source to form the amide. nih.gov

Use of Coupling Reagents : A vast array of coupling reagents has been developed to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate a reactive intermediate. numberanalytics.com Reagents such as N,N′-dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and various phosphonium (B103445) or uronium salts (like HATU) are widely used. ucl.ac.ukmdpi.com These methods are common but often suffer from poor atom economy, generating significant stoichiometric by-products. ucl.ac.uk

The choice of solvent and temperature is critical for optimizing these reactions, with polar solvents like DMF and DMSO being commonly used to solubilize reactants. numberanalytics.com

Development of Novel Synthetic Routes and Process Intensification

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for amide synthesis, moving away from the reliance on stoichiometric activating agents.

Catalytic Strategies for Efficient Amide Synthesis

The direct formation of amides from carboxylic acids and amines via dehydration is a highly desirable but challenging reaction. A significant advancement has been the development of catalysts that can facilitate this transformation under milder conditions. Boron-based catalysts have emerged as particularly effective.

Boric Acid Catalysis : Boric acid has been identified as an inexpensive, readily available, and environmentally benign catalyst for direct amidation. orgsyn.org It is believed to work by forming an ester or complex with hydroxyl groups, enhancing the reactivity of the carboxylic acid. orgsyn.org The reaction is typically carried out at elevated temperatures with azeotropic removal of water.

Boronic Acid Catalysis : Arylboronic acids, such as (2-(thiophen-2-ylmethyl)phenyl)boronic acid or 5-methoxy-2-iodophenylboronic acid (MIBA), have been shown to be highly active catalysts for direct amidation, even at room temperature. organic-chemistry.org These catalysts offer high yields and broad substrate scope, accommodating various functional groups. organic-chemistry.orgbeilstein-journals.org

Enzyme-catalyzed methods, using biocatalysts like lipases or engineered amide bond synthetases, represent another frontier, offering high selectivity under very mild, aqueous conditions. numberanalytics.comnih.govrsc.org

Table 2: Modern Catalysts for Direct Amidation of Carboxylic Acids with Amines

| Catalyst | Typical Conditions | Key Features |

|---|---|---|

| Boric Acid (B(OH)₃) | Heat, azeotropic water removal | Inexpensive, low toxicity, green catalyst. orgsyn.orgresearchgate.net |

| Phenylboronic Acid | Heat, azeotropic water removal | Reusable solid-supported versions available. beilstein-journals.org |

| 5-Methoxy-2-iodophenylboronic acid (MIBA) | Room temperature, molecular sieves | Very high catalytic activity, mild conditions. organic-chemistry.org |

| Ammonia-borane (H₃N-BH₃) | Heat | Efficient with equimolar reactants, high functional group tolerance. organic-chemistry.org |

| ATP-dependent amide bond synthetases (ABS) | Aqueous buffer, room temperature | High selectivity, sustainable (biocatalytic). rsc.org |

Green Chemistry Principles in 4-Phenyl-α-cyanocinnamic Acid Amide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like 4-phenyl-α-cyanocinnamic acid amide. researchgate.net Key strategies include:

Catalytic Methods : Shifting from stoichiometric reagents to catalytic systems, such as those based on boric acid, significantly reduces waste and improves atom economy. ucl.ac.ukresearchgate.net

Solvent-Free Reactions : Performing reactions under solvent-free conditions, often with the aid of trituration or microwave heating, eliminates the environmental impact and cost associated with solvent use and removal. organic-chemistry.orgsemanticscholar.orgresearchgate.net

Use of Benign Solvents : When a solvent is necessary, using water is a prime example of a green choice. scielo.br Knoevenagel condensations have been successfully performed in water, sometimes facilitated by surfactants. researchgate.net

Biocatalysis : The use of enzymes offers a highly sustainable route for amide bond formation, operating in aqueous environments under mild conditions and with high specificity, thereby minimizing by-product formation. nih.govrsc.org

Investigation of By-product Formation and Purity Enhancement in Synthetic Processes

Regardless of the synthetic route chosen, the formation of by-products can impact the yield and purity of the final product. In Knoevenagel condensations, side reactions such as Michael additions can occur. organic-chemistry.org In amidation reactions, especially those involving complex molecules or harsh conditions, by-products can arise from side reactions or decomposition. mdpi.comnumberanalytics.com For instance, studies on the synthesis of similar hydroxycinnamic amides have noted extensive by-product formation under certain conditions, limiting the yield of the desired amide. mdpi.com

Therefore, purification and analytical monitoring are critical. Thin-Layer Chromatography (TLC) is a common technique for monitoring reaction progress. The choice of eluent system can be crucial for achieving good separation between the product, starting materials, and any impurities. For example, adding a small amount of acetic acid to an ethyl acetate eluent has been shown to improve the resolution and spot shape of acrylamide (B121943) products on a TLC plate, aiding in purity assessment. chemspider.com Final purification is typically achieved through recrystallization or column chromatography to obtain 4-phenyl-α-cyanocinnamic acid amide with high purity. sigmaaldrich.com

Reactivity Profiles and Mechanistic Investigations of 4 Phenyl α Cyanocinnamic Acid Amide

Exploration of Electrophilic and Nucleophilic Reaction Pathways

The electronic nature of 4-Phenyl-α-cyanocinnamic acid amide renders it susceptible to attack by both electrophiles and nucleophiles. The α,β-unsaturated system, characterized by the double bond conjugated with the electron-withdrawing nitrile and amide groups, is a key feature governing its reactivity.

The carbon-carbon double bond is electron-deficient due to the resonance-withdrawing effects of the adjacent cyano and carbonyl groups. This makes the β-carbon atom electrophilic and susceptible to nucleophilic attack in a Michael-type addition. researchgate.net Nucleophiles, which are electron-rich species, will preferentially attack this β-position. masterorganicchemistry.com Common nucleophiles for such reactions include soft nucleophiles like thiolates. nih.gov The general reactivity of such systems suggests that a wide range of nucleophiles, including amines, alkoxides, and carbanions, could potentially react with 4-Phenyl-α-cyanocinnamic acid amide at the β-carbon.

Conversely, while the double bond is electron-poor, the phenyl rings, particularly the one directly attached to the double bond, can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of such reactions are influenced by the substituents already present on the aromatic ring. science.gov The α-cyanocinnamic acid amide moiety would act as a deactivating group, directing incoming electrophiles primarily to the meta-position of the adjacent phenyl ring.

While specific studies on the electrophilic amination of 4-Phenyl-α-cyanocinnamic acid amide are not prevalent, the general principles of this reaction type involve the reaction of a carbanion with an electrophilic nitrogen source. wikipedia.org

Radical Reaction Chemistry of the α-Cyano Cinnamate (B1238496) Scaffold

The α-cyano cinnamate scaffold can participate in radical reactions. The double bond can undergo radical addition reactions. For instance, the formation of a reactive carboxyl radical from an activated amide has been reported in related cinnamic acid derivatives, which can then participate in further reactions. beilstein-journals.org While detailed studies on the radical chemistry of 4-Phenyl-α-cyanocinnamic acid amide are limited, the general reactivity of cinnamate systems suggests potential for such transformations.

Stereochemical Aspects and (E/Z)-Isomerization Studies

The presence of a trisubstituted double bond in 4-Phenyl-α-cyanocinnamic acid amide gives rise to geometric isomerism, with the possibility of (E) and (Z) isomers. nih.gov The relative stability and interconversion of these isomers are important aspects of its stereochemistry.

The designation of (E) or (Z) configuration is determined by assigning priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog rules. masterorganicchemistry.com For one carbon of the double bond, the biphenyl (B1667301) group would be compared to the hydrogen atom. For the other carbon, the cyano group would be compared to the amide group. The isomer where the higher-priority groups are on the same side of the double bond is designated as (Z), and the isomer where they are on opposite sides is designated as (E). youtube.com

Isomerization between the (E) and (Z) forms can be induced by photochemical or thermal means. nih.gov Studies on related cinnamic acid derivatives have shown that the stereochemistry can significantly influence their physical and biological properties. nih.gov The (E)-isomer is generally expected to be the more thermodynamically stable form due to reduced steric hindrance.

Table 1: Cahn-Ingold-Prelog Priority Assignment for 4-Phenyl-α-cyanocinnamic Acid Amide

| Double Bond Carbon | Substituent 1 | Substituent 2 | Priority Assignment |

| α-carbon | -CN | -C(=O)NH₂ | -CN > -C(=O)NH₂ |

| β-carbon | -C₆H₄-C₆H₅ | -H | -C₆H₄-C₆H₅ > -H |

| Priorities are assigned based on atomic number. Higher atomic number gets higher priority. |

Functional Group Interconversions Involving Amide and Nitrile Moieties

The amide and nitrile functional groups in 4-Phenyl-α-cyanocinnamic acid amide can undergo a variety of chemical transformations. These interconversions are standard reactions in organic synthesis. imperial.ac.uk

Amide Group Reactions: The primary amide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comyoutube.com Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. youtube.com In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile. youtube.com The amide can also be dehydrated to form a nitrile using dehydrating agents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃). openstax.orglibretexts.org Furthermore, amides can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.ukyoutube.com

Nitrile Group Reactions: The nitrile group can also be hydrolyzed to a carboxylic acid under aqueous acidic or basic conditions. openstax.orgstudymind.co.uk This hydrolysis often proceeds through an intermediate amide, which may sometimes be isolated under milder conditions. youtube.comlibretexts.org The nitrile group is readily reduced to a primary amine using reagents such as lithium aluminum hydride or through catalytic hydrogenation with catalysts like Raney Nickel or platinum. studymind.co.ukresearchgate.net

Table 2: Potential Functional Group Interconversions

| Starting Functional Group | Reagents and Conditions | Product Functional Group |

| Amide (-CONH₂) | H₃O⁺, heat or OH⁻, H₂O, heat | Carboxylic Acid (-COOH) |

| Amide (-CONH₂) | SOCl₂, P₂O₅, or POCl₃ | Nitrile (-CN) |

| Amide (-CONH₂) | 1. LiAlH₄ 2. H₂O | Amine (-CH₂NH₂) |

| Nitrile (-CN) | H₃O⁺, heat or OH⁻, H₂O, heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | 1. LiAlH₄ 2. H₂O or H₂, Ni/Pt | Amine (-CH₂NH₂) |

Derivatization and Structural Modification Strategies for Enhanced Functionality

Systematic Functionalization of the Amide Nitrogen

A common strategy for the N-functionalization of amides is through reaction with a variety of electrophiles, following the deprotonation of the amide N-H bond. For instance, alkylation, arylation, and acylation reactions can introduce new functionalities. While specific studies on 4-Phenyl-α-cyanocinnamic acid amide are limited, general principles of amide chemistry suggest that a range of N-substituted derivatives could be synthesized.

Research on related cinnamic acid amides has demonstrated that N-substitution can lead to compounds with significant biological activities. For example, a study on substituted cinnamic acid amides revealed that the nature of the substituent on the amide nitrogen plays a crucial role in their herbicidal properties. google.comnih.gov

Table 1: Potential N-Substituents for the Functionalization of 4-Phenyl-α-cyanocinnamic Acid Amide

| Substituent Group | Potential Synthetic Route | Expected Impact on Properties |

| Alkyl Chains | Alkylation with alkyl halides | Increased lipophilicity, altered solubility |

| Aryl Groups | Buchwald-Hartwig amination | Modified electronic properties, potential for π-stacking interactions |

| Acyl Groups | Acylation with acyl chlorides or anhydrides | Introduction of a second carbonyl group, altered hydrogen bonding |

| Heterocyclic Moieties | Nucleophilic substitution with heterocyclic halides | Introduction of new pharmacophoric features |

Chemical Modifications of the Phenyl Substituent

The 4-phenyl group of the cinnamic acid backbone is another key site for structural modification. The introduction of substituents on this phenyl ring can modulate the electronic properties of the entire molecule through inductive and resonance effects.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, can be employed to introduce a variety of functional groups onto the phenyl ring. The position of substitution will be directed by the existing phenyl group.

In a study on substituted cinnamic acids and their amide analogues, various substituents such as nitro, chloro, and methoxy (B1213986) groups were introduced on the phenyl ring, leading to a range of compounds with varying herbicidal activities. google.comnih.gov For instance, the presence of a 2-chloro and 4'-hydroxy substituent on a cinnamanilide (B1331705) derivative resulted in a compound with herbicidal activity comparable to the standard, metribuzin. google.comnih.gov

Table 2: Examples of Chemical Modifications on the Phenyl Substituent of Cinnamic Acid Derivatives

| Modification | Reagents and Conditions | Resulting Substituent | Reference |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | google.comnih.gov |

| Halogenation | Cl₂, FeCl₃ | -Cl | google.comnih.gov |

| Hydroxylation | (Not specified) | -OH | google.comnih.gov |

| Methoxylation | (Not specified) | -OCH₃ | google.comnih.gov |

Elucidation of Structure-Reactivity Relationships in Derivatives

The synthesis of a diverse library of derivatives of 4-Phenyl-α-cyanocinnamic acid amide allows for the systematic investigation of structure-reactivity relationships. By correlating the structural changes with observed chemical or biological activity, it is possible to develop a deeper understanding of the molecular features that govern the compound's function.

For example, in the context of herbicidal activity, it has been observed that for some cinnamic acid amides, an increase in the concentration of the test solution leads to increased activity. google.comnih.gov Furthermore, the nature of the substituent on the aniline-derived amide has a significant impact. While nitro groups on the aniline (B41778) moiety can sometimes lead to decreased activity, other substitutions can enhance it. google.com

Quantitative Structure-Activity Relationship (QSAR) studies can also be a powerful tool. For other classes of cinnamic acid derivatives, QSAR investigations have been used to find correlations between physicochemical parameters and antimicrobial activity. libretexts.org Such approaches could be applied to derivatives of 4-Phenyl-α-cyanocinnamic acid amide to predict the activity of new, unsynthesized compounds.

Synthesis of Structural Analogs for Targeted Research Applications

The synthesis of structural analogs of 4-Phenyl-α-cyanocinnamic acid amide can be tailored to specific research applications. By maintaining the core scaffold and introducing targeted modifications, it is possible to create molecules with optimized properties for a particular purpose.

For instance, if the goal is to develop a fluorescent probe, a fluorophore could be incorporated into the structure, either on the phenyl ring or as part of an N-substituent. The synthesis of such analogs would follow standard synthetic methodologies, such as the Perkin reaction for the formation of the cinnamic acid core, followed by amide coupling and functional group interconversions. google.com

The synthesis of α-phenylcinnamic acid itself can be achieved through the Perkin condensation of benzaldehyde (B42025) and phenylacetic acid. researchgate.net This core structure can then be further modified to introduce the cyano and amide functionalities, followed by the introduction of the 4-phenyl group through a suitable cross-coupling reaction if not already present in the starting materials.

Advanced Materials Applications of 4 Phenyl α Cyanocinnamic Acid Amide

Design and Synthesis of Functional Material Precursors

The primary route for synthesizing 4-Phenyl-α-cyanocinnamic acid amide and its derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of a benzaldehyde (B42025) derivative with a cyanoacetic acid derivative. acs.org For the synthesis of 4-Phenyl-α-cyanocinnamic acid amide, the process involves reacting 4-phenylbenzaldehyde (B31587) with a cyanoacetic acid amide. A common procedure uses ammonium (B1175870) acetate (B1210297) as a catalyst in a solvent like toluene, with the mixture being refluxed for several hours. acs.org Upon cooling, the product can often be purified by recrystallization from a solvent mixture such as acetone (B3395972)/water or methanol/water. acs.org

This synthetic strategy is significant for creating functional material precursors because it allows for the introduction of various functionalities by modifying the starting materials. The "4-Phenyl" (biphenyl) moiety is crucial as it imparts rigidity and can enhance electronic properties, making these precursors suitable for applications in optoelectronics and as matrices in analytical techniques. For instance, 4-Phenyl-α-cyanocinnamic acid amide has been specifically designed and synthesized for use as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging, where it demonstrates superior sensitivity and reproducibility for the analysis of lipids. acs.orgnih.gov The amide group, replacing the more common carboxylic acid, was found to be a key modification for improving matrix performance. acs.org

Role in Polymer Chemistry and Macromolecular Architectures

The cinnamate (B1238496) moiety inherent in 4-Phenyl-α-cyanocinnamic acid amide provides a reactive handle for polymerization, allowing for its incorporation into various macromolecular structures. The biphenyl (B1667301) group, in particular, suggests a strong potential for creating polymers with valuable thermal and optoelectronic properties.

Polymerization Strategies Utilizing Cinnamate Moieties

The double bond of the cinnamate group is susceptible to various polymerization techniques. Radical polymerization is a common method, where cinnamic monomers can be copolymerized with other vinyl monomers like methyl acrylate (B77674) and styrene. While cinnamic monomers often have low monomer reactivity ratios, they can be successfully incorporated into copolymers, significantly increasing the glass transition temperatures of the resulting materials due to their rigid structure. uni.lu

More advanced and controlled polymerization strategies can also be employed. These include:

Ruthenium-catalyzed living radical polymerization uni.lu

Nitroxide-mediated polymerization (NMP) uni.lu

Reversible addition-fragmentation chain transfer (RAFT) polymerization uni.lu

These methods provide precise control over the polymer's molecular weight, molecular weight distribution, and comonomer composition. uni.lu Furthermore, the cinnamate functionality can undergo [2+2] cycloaddition upon exposure to UV light, a process known as photocrosslinking. This allows for the creation of networked polymers and photosensitive materials.

Development of Conjugated Polymers for Optoelectronic Research

The development of conjugated polymers for optoelectronics, used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a major field of materials science. mdpi.comnih.gov The inclusion of a biphenyl group, such as the one in 4-Phenyl-α-cyanocinnamic acid amide, is a known strategy for designing polymers with desirable optoelectronic properties. Biphenyl units in a polymer backbone contribute to creating σ–π-conjugated systems. nih.gov

Research on polymers composed of biphenyl units linked by other atoms has shown that these materials can have high triplet energies, a crucial property for host materials in phosphorescent OLEDs. nih.gov For example, a series of σ–π-conjugated polymers with biphenyl in the backbone exhibited triplet energies ranging from 2.58 to 2.83 eV. nih.gov The charge mobility of these polymers, another critical factor for device performance, is also influenced by the biphenyl structure. nih.gov While direct polymerization of 4-Phenyl-α-cyanocinnamic acid amide into a conjugated polymer for optoelectronics is not widely documented, its structure strongly suggests its potential as a monomer for such applications. The combination of the rigid, electronically active biphenyl group with the polymerizable cinnamate moiety makes it a promising candidate for creating new materials for organic electronics.

Supramolecular Chemistry and Self-Assembly of 4-Phenyl-α-cyanocinnamic Acid Amide Systems

Supramolecular chemistry explores the non-covalent interactions that direct molecules to self-assemble into larger, ordered structures. The functional groups on 4-Phenyl-α-cyanocinnamic acid amide—the amide and the aromatic biphenyl system—are ideal for directing such assembly through hydrogen bonding and π-π interactions.

Hydrogen Bonding Interactions in Crystal Engineering

Hydrogen bonding is a powerful tool in crystal engineering for controlling the arrangement of molecules in the solid state. In derivatives of cinnamic acid, the main structural feature is often strong hydrogen bonding. researchgate.net For amides, the N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. They can form robust and directional interactions, often leading to the formation of chains or layered structures. researchgate.net

Studies on analogous molecules, such as benzamides with a biphenyl core, confirm that the benzamide (B126) units are the primary drivers for supramolecular polymerization through hydrogen bonding, leading to the formation of helical aggregates. nih.govnih.gov In the case of 4-Phenyl-α-cyanocinnamic acid amide, one can expect strong N-H···O=C hydrogen bonds to link molecules together. The geometry of these bonds dictates the resulting supramolecular architecture, influencing the material's bulk properties. The analysis of related crystal structures shows that intermolecular N–H···O and even weaker C–H···O bonds are critical in stabilizing the crystal packing. researchgate.net

Non-Covalent Interactions in Directed Assembly

Beyond classical hydrogen bonds, other non-covalent forces play a crucial role in the self-assembly of systems containing 4-Phenyl-α-cyanocinnamic acid amide. The large, electron-rich biphenyl group is prone to π-π stacking interactions. These interactions occur when aromatic rings stack on top of each other, contributing significantly to the stability of the assembled structure.

In similar systems, like biphenyl-tripeptides, the combination of hydrogen bonds and interactions between phenyl rings (referred to as "FF" bricks when involving phenylalanine) promotes the formation of supramolecular fibrous hydrogels. researchgate.net Molecular dynamics simulations of these systems show that peptide molecules gradually assemble into large clusters driven by these combined forces. researchgate.net For 4-Phenyl-α-cyanocinnamic acid amide, the interplay between the directional hydrogen bonds of the amide groups and the less directional but significant π-π stacking of the biphenyl units would lead to complex and potentially functional self-assembled architectures. This directed assembly can be harnessed to create nanomaterials like nanofibers and hydrogels for applications in fields such as tissue engineering. researchgate.netx-mol.com

Data Tables

Table 1: Properties of Biphenyl-Containing σ-π-Conjugated Polymers for Optoelectronics

This table presents data on a series of polymers with a biphenyl unit in the backbone, illustrating the influence of different linking atoms on key optoelectronic properties. This serves as a model for the potential properties of polymers derived from 4-Phenyl-α-cyanocinnamic acid amide.

| Linking Atom (X) | Triplet Energy (E_T) [eV] | Charge Mobility [cm²/(V·s)] |

| Carbon (C) | ~2.75 | 10⁻⁹ |

| Silicon (Si) | ~2.80 | 10⁻⁷ |

| Germanium (Ge) | ~2.83 | 10⁻⁸ |

| Tin (Sn) | ~2.58 | 10⁻⁹ |

| Data sourced from a study on σ–π-conjugated polymers composed of biphenyl and group IV-A atoms. nih.gov |

Table 2: Chemical Information for 4-Phenyl-α-cyanocinnamic acid amide

| Property | Value |

| CAS Number | 116374-04-0 |

| Molecular Formula | C₁₆H₁₂N₂O |

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | (2E)-2-cyano-3-(biphenyl-4-yl)prop-2-enamide |

| Data sourced from PubChem and commercial suppliers. uni.lusigmaaldrich.com |

Photophysical Properties and Optical Applications (e.g., Non-Linear Optics)

The investigation into the photophysical properties of 4-phenyl-α-cyanocinnamic acid amide has been primarily driven by its application in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Its efficacy as a matrix is intrinsically linked to its ability to absorb laser energy at specific wavelengths and facilitate the ionization of analyte molecules.

Detailed Research Findings

Research has identified 4-phenyl-α-cyanocinnamic acid amide, also referred to as Ph-CCA-NH2, as a novel and effective matrix for the analysis of various lipid classes in negative ion mode MALDI-MS. nih.gov Its performance in this role suggests superior sensitivity and reproducibility when compared to commonly used matrices. nih.gov The utility of a compound as a MALDI matrix is fundamentally dependent on its photophysical characteristics, specifically its absorption of ultraviolet (UV) light.

The core function of a MALDI matrix is to co-crystallize with an analyte and absorb the energy from a pulsed laser. This energy absorption leads to the desorption and ionization of the analyte, with minimal fragmentation. Therefore, the UV-visible absorption spectrum of the matrix is a critical parameter. For 4-phenyl-α-cyanocinnamic acid amide, its UV absorption properties are central to its function in this application. While detailed quantitative photophysical data such as molar absorptivity, fluorescence quantum yield, and excited-state lifetime for 4-phenyl-α-cyanocinnamic acid amide are not extensively reported in readily accessible literature, its performance as a MALDI matrix implies strong absorption in the UV range, typically corresponding to the wavelengths of nitrogen lasers (337 nm) or other lasers used in MALDI instruments.

A study by Fülöp and colleagues in 2013 systematically screened a series of doubly substituted α-cyanocinnamic acid derivatives for their suitability as negative ion matrices for lipids. nih.gov In this study, 4-phenyl-α-cyanocinnamic acid amide was identified as a standout matrix. nih.gov The photophysical properties of such compounds are influenced by the electronic nature of the substituents on the cinnamic acid backbone. The presence of the cyano group, a strong electron-withdrawing group, and the phenyl substituent contribute to the electronic structure that dictates the absorption and emission properties.

While a comprehensive, publicly available dataset on the specific photophysical parameters of 4-phenyl-α-cyanocinnamic acid amide is limited, the following table summarizes the known context of its optical properties based on its established application.

| Property | Observation | Reference |

| UV Absorption | Strong absorption in the UV range, suitable for use with lasers in MALDI mass spectrometry. | nih.gov |

| Application | Serves as a highly effective matrix for negative ion mode MALDI-MS of lipids, indicating efficient laser energy absorption and transfer. | nih.gov |

| Fluorescence | Data not available in the reviewed literature. | |

| Quantum Yield | Data not available in the reviewed literature. | |

| Molar Absorptivity | Data not available in the reviewed literature. |

Non-Linear Optical (NLO) Applications

Non-linear optics deals with the interaction of high-intensity light with materials to produce new optical effects. Materials with significant NLO properties are crucial for applications in optical switching, frequency conversion, and optical data storage. Organic molecules with extended π-conjugation and donor-acceptor groups, similar in structure to 4-phenyl-α-cyanocinnamic acid amide, are often investigated for their NLO properties.

However, a thorough review of the scientific literature reveals a notable absence of studies specifically investigating the non-linear optical properties of 4-phenyl-α-cyanocinnamic acid amide. While the photophysical properties of related cyanine (B1664457) dyes and other aromatic compounds have been explored for their NLO potential, there is no available data from techniques such as Z-scan measurements or hyper-Rayleigh scattering for this specific compound. Therefore, its potential for applications in non-linear optics remains an unexplored area of research.

Computational and Theoretical Studies of 4 Phenyl α Cyanocinnamic Acid Amide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-phenyl-α-cyanocinnamic acid amide. scienceopen.com These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For 4-phenyl-α-cyanocinnamic acid amide, the conjugated system extending across the biphenyl (B1667301) group and the α,β-unsaturated amide system is expected to result in a relatively small energy gap, contributing to its utility as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. nih.gov

Calculations can also predict key properties such as dipole moment, polarizability, and various spectroscopic parameters. Predicted collision cross-section (CCS) values, which are related to the molecule's shape and size in the gas phase, can be calculated for different adducts, providing valuable data for mass spectrometry analysis. uni.lu

Table 1: Predicted Electronic and Physical Properties of 4-Phenyl-α-cyanocinnamic Acid Amide (Note: The following values are illustrative, based on typical quantum chemical calculation outputs and publicly available predicted data.)

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₆H₁₂N₂O | Defines the elemental composition. uni.lu |

| Monoisotopic Mass | 248.09496 Da | Precise mass used in high-resolution mass spectrometry. uni.lu |

| XlogP (predicted) | 3.2 | Indicates lipophilicity. uni.lu |

| HOMO Energy | (Value) eV | Relates to the electron-donating ability. |

| LUMO Energy | (Value) eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | (Value) eV | Indicator of chemical reactivity and electronic transitions. |

| Dipole Moment | (Value) Debye | Measures the molecule's overall polarity. |

| Predicted CCS [M+H]⁺ | 166.0 Ų | Relates to the ion's shape and size in the gas phase. uni.lu |

| Predicted CCS [M+Na]⁺ | 174.3 Ų | Relates to the ion's shape and size in the gas phase. uni.lu |

Molecular Dynamics Simulations for Crystal Packing and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the behavior of 4-phenyl-α-cyanocinnamic acid amide in both the solid state (crystal packing) and in solution.

In the solid state, MD simulations can model how individual molecules arrange themselves to form a crystal lattice. rsc.org By using force fields such as GAFF, CHARMM, or OPLS, researchers can simulate the intermolecular forces (e.g., van der Waals forces, hydrogen bonding between amide groups) that govern the crystal structure. rsc.org These simulations can reproduce and predict structural parameters like unit cell dimensions and molecular conformations within the crystal, which can be compared with experimental data from X-ray crystallography. rsc.org Such studies can also reveal dynamic processes within the crystal, such as molecular reorientations or internal rotations of the phenyl rings. rsc.org

In solution, MD simulations can explore the conformational flexibility of the molecule and its interactions with solvent molecules. This is crucial for understanding its solubility and behavior in the solvent systems used for sample preparation in applications like MALDI-MS. The simulation can track the rotation around single bonds, such as the bond connecting the two phenyl rings and the bond between the phenyl ring and the cinnamic acid moiety, providing a picture of the molecule's accessible shapes in a liquid environment.

Mechanistic Insights from Computational Reaction Pathway Analysis

The synthesis of 4-phenyl-α-cyanocinnamic acid amide and related compounds often involves a Knoevenagel condensation. Computational methods, such as the Artificial Force Induced Reaction (AFIR) method, can be employed to explore the detailed mechanism of such reactions. nih.gov

This type of analysis involves mapping the potential energy surface of the reaction, identifying transition states, and calculating the energy barriers for each step. For the synthesis of 4-phenyl-α-cyanocinnamic acid amide, the reaction would typically proceed from 4-phenylbenzaldehyde (B31587) and 2-cyanoacetamide (B1669375).

A computational reaction pathway analysis could investigate the following steps:

Deprotonation: The initial deprotonation of 2-cyanoacetamide by a base to form a reactive carbanion.

Nucleophilic Attack: The subsequent nucleophilic attack of this carbanion on the carbonyl carbon of 4-phenylbenzaldehyde.

Intermediate Formation: The formation of an aldol-type intermediate.

Dehydration: The final elimination of a water molecule to yield the conjugated product, 4-phenyl-α-cyanocinnamic acid amide.

By calculating the energetics of this pathway, computational models can confirm the most likely reaction mechanism and identify the rate-determining step. nih.gov These insights are valuable for optimizing reaction conditions, such as the choice of solvent and catalyst, to improve product yield. nih.gov

Predictive Modeling of Structure-Property Relationships for Designed Derivatives

Predictive modeling, including Quantitative Structure-Property Relationship (QSPR) studies, can be used to design novel derivatives of 4-phenyl-α-cyanocinnamic acid amide with enhanced properties. This approach is particularly relevant for optimizing its performance as a MALDI matrix for specific analyte classes, such as lipids. nih.gov

The process involves creating a library of virtual derivatives by modifying the parent structure—for example, by adding different substituent groups to the biphenyl rings. For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) is calculated using computational methods. These descriptors are then used to build a mathematical model that correlates the chemical structure with a desired property (the "property" in QSPR).

For its role as a MALDI matrix, the target property could be ionization efficiency for a particular class of lipids, or suppression of background noise in the low-mass region. nih.gov A QSPR model could help identify which structural features—such as increased proton affinity or specific absorption characteristics at the laser's wavelength—are most critical for improved performance. This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Table 2: Illustrative QSPR Model for Designing Derivatives (Note: This table is a hypothetical example to illustrate the QSPR concept.)

| Derivative (Modification) | Descriptor 1 (e.g., logP) | Descriptor 2 (e.g., Dipole Moment) | Predicted Property (e.g., Ionization Efficiency) |

| Parent Compound | 3.2 | 4.5 D | 1.00 (Reference) |

| 4'-Nitro derivative | 3.1 | 7.8 D | 1.35 |

| 4'-Methoxy derivative | 3.3 | 4.9 D | 1.15 |

| 3',5'-Dichloro derivative | 4.2 | 3.9 D | 0.92 |

Analytical Methodologies for Research and Development of 4 Phenyl α Cyanocinnamic Acid Amide and Its Derivatives

Advanced Spectroscopic Characterization in Research Contexts (e.g., UV-Vis Absorption for Matrix Design)

The efficacy of α-cyanocinnamic acid derivatives as matrices in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is fundamentally linked to their ability to absorb energy at the specific wavelength of the laser used. Ultraviolet-Visible (UV-Vis) spectroscopy is the primary tool for characterizing this property. A compound intended for use as a MALDI matrix must exhibit strong absorbance at the operational wavelength of common MALDI lasers, typically a nitrogen laser (337 nm) or a frequency-tripled Nd:YAG laser (355 nm). This strong absorption facilitates the efficient transfer of laser energy to the matrix, initiating the desorption and ionization of the analyte molecules.

The chemical structure of the α-cyanocinnamic acid core is systematically modified to fine-tune its optical properties. For instance, the substitution of the 4-hydroxyl group in α-cyano-4-hydroxycinnamic acid (CHCA) with a chlorine atom to form 4-chloro-α-cyanocinnamic acid (Cl-CCA) results in a hypsochromic shift (a shift to a shorter wavelength) of the absorption maximum. researchgate.net This modification enhances performance with nitrogen lasers (337 nm) but may be less optimal for Nd:YAG lasers (355 nm). researchgate.net

Chromatographic Methods for Reaction Monitoring and Product Purification Optimization

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools in the development of 4-Phenyl-α-cyanocinnamic acid amide. These methods are employed throughout the synthesis and purification process to ensure the identity and purity of the final compound.

The synthesis of 4-Phenyl-α-cyanocinnamic acid amide and its derivatives is commonly achieved through a Knoevenagel condensation reaction. researchgate.net HPLC is used to monitor the progress of this reaction in real-time. By taking small aliquots from the reaction mixture, researchers can track the consumption of the reactants (e.g., a benzaldehyde (B42025) derivative and a cyanoacetic acid derivative) and the formation of the desired product. This monitoring allows for the precise determination of reaction endpoints and the optimization of reaction conditions such as time, temperature, and catalyst concentration.

Following synthesis, HPLC is the standard method for assessing the purity of the crude product and guiding its purification, often through recrystallization. Commercial batches of 4-Phenyl-α-cyanocinnamic acid amide are certified for high purity, frequently specified as ≥98.5%, as determined by HPLC. sigmaaldrich.comsigmaaldrich.com This level of purity is critical for its application as a MALDI matrix, where impurities can introduce interfering peaks in the low-mass range of the spectrum.

Below is an interactive data table summarizing typical HPLC conditions used for the analysis of cinnamic acid derivatives, which are applicable to 4-Phenyl-α-cyanocinnamic acid amide.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and water with acid modifier (e.g., 0.1% TFA or acetic acid) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV Absorbance (e.g., 280 nm, 292 nm, or 320 nm) |

| Column Temperature | Ambient to 40 °C |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Crystal Engineering

Single-crystal X-ray diffraction is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. For the development of MALDI matrices like 4-Phenyl-α-cyanocinnamic acid amide, this information is vital for crystal engineering—the rational design of crystalline materials with desired properties.

The performance of a MALDI matrix is heavily dependent on its solid-state properties. The ability of the matrix to co-crystallize with the analyte in a way that isolates individual analyte molecules within the matrix bulk is crucial for successful desorption and ionization. Minor changes to the chemical structure of the matrix can dramatically alter its crystallization behavior and, consequently, its MALDI performance. nih.gov

By analyzing the crystal structure, researchers can understand the non-covalent interactions (e.g., hydrogen bonding, π-stacking) that govern how matrix molecules pack together and how they incorporate analyte molecules. This knowledge allows for the targeted design of new derivatives with improved crystallization properties, leading to the formation of more homogenous and compact crystals. Such crystals are desirable as they yield better shot-to-shot reproducibility and higher quality mass spectra by eliminating the need to search for "sweet spots" on the sample target. mdpi.com While a specific crystal structure for 4-Phenyl-α-cyanocinnamic acid amide is not publicly available as of this writing, the application of this technique remains a cornerstone of rational matrix design in this class of compounds.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Applications as a Research Tool

4-Phenyl-α-cyanocinnamic acid amide was developed through a rational design approach to serve as a high-performance matrix for MALDI-MS. acs.orgnih.govpugetsound.edu Its utility is best understood by examining the ionization mechanisms, the principles guiding its design, and its optimized performance for specific types of analytes.

Elucidation of Ionization Mechanisms in MALDI-MS

For α-cyanocinnamic acid derivatives, the ionization of analytes is believed to occur primarily through a chemical ionization mechanism involving proton transfer. nih.govconsensus.appnih.gov In positive-ion mode, the process begins with the laser-induced desorption of a plume of neutral matrix and analyte molecules. Within this dense plume, matrix molecules are ionized, forming abundant protonated matrix ions, [M+H]⁺. These protonated matrix ions then act as chemical ionization reagents, transferring a proton to neutral analyte molecules (A) in the gas phase.

The efficiency of this proton transfer is governed by the relative gas-phase proton affinities (PA) of the matrix and the analyte. For effective ionization, the matrix should have a lower proton affinity than the analyte, facilitating the thermodynamically favorable transfer of a proton. Researchers have determined that high-performing matrices based on the α-cyanocinnamic acid core generally exhibit low proton affinities. nih.gov The rational design of new matrices, therefore, often involves chemical modifications aimed at lowering the compound's proton affinity to enhance its proton-donating capability.

Rational Design Principles for MALDI-MS Matrix Development

The development of 4-Phenyl-α-cyanocinnamic acid amide is a prime example of a shift from empirical discovery to the rational design of MALDI matrices. acs.orgnih.govpugetsound.edu Historically, matrices like CHCA were found through trial and error. nih.govconsensus.app The modern approach involves the systematic and targeted modification of a core chemical scaffold—in this case, α-cyanocinnamic acid—to enhance specific properties.

Key principles in this rational design approach include:

Tuning Absorption Properties: Modifying the aromatic ring system (e.g., adding a phenyl group) to align the matrix's absorption maximum with the laser wavelength.

Modulating Proton Affinity: Introducing electron-withdrawing or -donating groups to the aromatic ring or modifying the carboxylic acid moiety (e.g., converting it to an amide) to lower the matrix's proton affinity, thereby making it a more efficient proton donor. nih.govmdpi.com

Controlling Crystallization: Altering the molecular structure to promote the formation of small, uniform crystals that effectively incorporate the analyte. nih.gov

Enhancing Analyte Compatibility: Designing the matrix to be chemically and physically compatible with specific classes of analytes (e.g., lipids, peptides).

The synthesis of a library of doubly substituted α-cyanocinnamic acid derivatives, followed by systematic screening, led to the identification of 4-Phenyl-α-cyanocinnamic acid amide as a superior matrix for specific applications. acs.orgnih.gov

Optimization of Matrix Performance for Diverse Analyte Classes

Through rational design and screening, 4-Phenyl-α-cyanocinnamic acid amide has been identified as a novel and highly effective matrix for the analysis of lipids in negative-ion mode MALDI-MS. acs.orgnih.gov Research has demonstrated that it displays superior performance compared to matrices commonly used for lipid analysis. nih.gov

Key performance advantages include:

Superior Sensitivity and Reproducibility: It enables the detection of various lipid classes with higher sensitivity and better shot-to-shot reproducibility than standard matrices. nih.gov

Reduced Background Noise: The matrix generates relatively few background peaks in the low-mass region where lipids are typically detected. nih.gov

Good Matrix Suppression Effect: It effectively suppresses the formation of matrix-related ion clusters, leading to cleaner mass spectra. nih.gov

These characteristics make 4-Phenyl-α-cyanocinnamic acid amide an attractive alternative and a powerful tool for lipidomics and MALDI imaging mass spectrometry of lipids. acs.orgnih.gov

The following interactive data table compares the performance of 4-Phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH₂) with other common matrices for lipid analysis.

| Matrix | Primary Analyte Class | Ion Mode | Key Advantages |

|---|---|---|---|

| 4-Phenyl-α-cyanocinnamic acid amide | Lipids | Negative | Superior sensitivity and reproducibility, low background noise for lipids. nih.gov |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides (< 10 kDa) | Positive | Good resolution, forms homogenous crystals. rutgers.edu |

| 2,5-Dihydroxybenzoic acid (DHB) | Proteins, Glycoproteins, Lipids | Positive | Tolerant to contaminants, "softer" ionization. rutgers.edumdpi.com |

| 1,8-diaminonaphthalene (DAN) | Lipids | Positive/Negative | Versatile, good for high spatial resolution imaging. biorxiv.orgacs.org |

| Norharmane (NOR) | Neutral Lipids (e.g., Triglycerides) | Positive | Broad coverage for non-polar lipids. nih.govchemrxiv.org |

Role As a Key Intermediate and Building Block in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The structural framework of 4-Phenyl-α-cyanocinnamic acid amide is ideally suited for conversion into various heterocyclic systems, most notably thiophenes and pyridines.

Thiophene (B33073) Synthesis:

One of the most efficient methods for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. wikipedia.orgorganic-chemistry.org This reaction is a multi-component condensation that typically involves a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgumich.edu The core of this reaction is the Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur and cyclizes. wikipedia.org

Compounds with a cyanoacetamide moiety are excellent substrates for the Gewald reaction. nih.gov Given that 4-Phenyl-α-cyanocinnamic acid amide is an α,β-unsaturated cyanoamide, it represents a pre-formed intermediate for such transformations. By reacting with elemental sulfur under basic conditions, it can theoretically cyclize to form a highly substituted 2-aminothiophene. This approach allows the direct incorporation of the phenylphenyl and amide functionalities into the thiophene ring, yielding complex products in a single step.

Table 1: Examples of Starting Materials in Gewald Thiophene Synthesis

| Carbonyl Compound | Activated Nitrile | Base | Resulting Heterocycle |

| Ketone/Aldehyde | α-Cyanoester | Morpholine, Triethylamine | Polysubstituted 2-Aminothiophene |

| Cyclohexanone | Malononitrile | L-Proline | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |

| Various Aldehydes | Cyanoacetamide | Triethylamine | 2-Aminothiophene-3-carboxamide Derivatives nih.gov |

| Arylacetaldehydes | Ethyl Cyanoacetate (B8463686) | Morpholine | 2-Amino-5-arylthiophenes |

Pyridine (B92270) Synthesis:

The synthesis of substituted pyridines can also be achieved using α,β-unsaturated nitrile intermediates. lookchem.com These compounds can react with various nucleophiles in cyclocondensation reactions to build the pyridine ring. For instance, α,β-unsaturated nitriles react with 2-oxo-cycloalkano carbothioic acid anilides to yield fused pyridine systems. lookchem.com The electron-deficient nature of the double bond in 4-Phenyl-α-cyanocinnamic acid amide facilitates Michael addition, which is often the initial step in a cascade of reactions leading to the formation of a dihydropyridine (B1217469) intermediate that can be subsequently aromatized. youtube.com The presence of the amide and cyano groups offers additional handles for functionalization, leading to highly decorated pyridine scaffolds that are of significant interest in drug discovery. nih.gov

Applications in Multi-Component Reactions

Multi-component reactions (MCRs) are highly valued in organic synthesis because they allow for the construction of complex molecules from three or more starting materials in a single, efficient step. nih.gov This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. The functional groups present in 4-Phenyl-α-cyanocinnamic acid amide make it an excellent candidate for participation in various MCRs.

As mentioned, the Gewald reaction is a classic example of an MCR where the target molecule's structural features are highly relevant. arkat-usa.org Beyond thiophenes, similar α,β-unsaturated systems are employed in other MCRs, such as variations of the Hantzsch dihydropyridine synthesis, to create diverse heterocyclic libraries. mdpi.com The ability to combine an aldehyde, a β-ketoester, and an ammonia (B1221849) source to build dihydropyridines is a powerful tool in medicinal chemistry. mdpi.com The reactivity of the activated double bond in 4-Phenyl-α-cyanocinnamic acid amide allows it to act as a Michael acceptor, a key step in many MCRs that form carbon-carbon and carbon-heteroatom bonds in a sequential, one-pot manner. This capacity enables the rapid generation of molecular diversity from a single, advanced building block.

Table 2: Selected Multi-Component Reactions for Heterocycle Synthesis

| Reaction Name | Reactants | Product Class |

| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Sulfur | 2-Aminothiophenes organic-chemistry.org |

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridines mdpi.com |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amides |

Building Block for Bio-inspired Molecular Scaffolds

The term "bio-inspired" in synthesis refers to the use of molecular scaffolds that are derived from or mimic natural products, which are a rich source of biologically active compounds. nih.govmdpi.com Cinnamic acids and their derivatives, including amides, are found in nature and possess a wide range of biological activities. beilstein-journals.org Therefore, 4-Phenyl-α-cyanocinnamic acid amide serves as a bio-inspired building block for creating novel molecules with therapeutic potential.

Research has explicitly demonstrated that 2-cyanocinnamic acid amides are potent precursors for compounds with significant antitumor activity. researchgate.net In these syntheses, the cyanocinnamic acid amide core is condensed with other molecules to produce complex structures, such as thiazole (B1198619) and indole (B1671886) derivatives, which have been identified as promising anticancer agents. researchgate.net The acrylonitrile (B1666552) fragment within these molecules acts as a Michael acceptor, a feature often critical for their cytotoxic mechanism. researchgate.net

By utilizing 4-Phenyl-α-cyanocinnamic acid amide in the heterocyclic syntheses and multi-component reactions described above, chemists can generate libraries of novel compounds built upon a bio-inspired framework. The resulting thiophene, pyridine, or other heterocyclic derivatives incorporate the core structure of the parent amide, leading to new molecular scaffolds that can be screened for a wide array of biological activities, from anticancer to antimicrobial effects. nih.govmdpi.com

Future Directions and Emerging Research Challenges

Exploration of Unconventional Reactivity Pathways

Researchers are keen to move beyond traditional applications and investigate the untapped reactive potential of 4-Phenyl-α-cyanocinnamic acid amide. This includes exploring its role in novel chemical transformations and its utility as a building block for more complex molecular architectures. A key area of interest is the functionalization of the core structure to create derivatives with unique properties.

Development of Sustainable and Scalable Synthetic Processes

A significant challenge in the broader field of cinnamic acid derivatives is the reliance on traditional synthetic methods that can be inefficient and environmentally burdensome. beilstein-journals.orgmdpi.com Consequently, a major thrust of future research is the development of green and scalable synthetic routes for 4-Phenyl-α-cyanocinnamic acid amide and related compounds.

Current research in the broader field of amide synthesis is exploring enzymatic methods, which offer a more sustainable alternative to conventional chemical processes. nih.govrsc.org For instance, Candida antarctica lipase (B570770) B has been successfully used as a biocatalyst for amide bond formation in greener solvents like cyclopentyl methyl ether, achieving excellent yields without the need for intensive purification. nih.gov Such enzymatic strategies could potentially be adapted for the synthesis of 4-Phenyl-α-cyanocinnamic acid amide, reducing reliance on hazardous reagents and minimizing waste.

Furthermore, the development of one-pot synthesis protocols is a promising avenue for improving efficiency and sustainability. mdpi.com A one-pot method for synthesizing phenol (B47542) amides using N,N′-dicyclohexylcarbodiimide (DCC) in aqueous acetone (B3395972) has been developed, offering a straightforward and scalable process. mdpi.com Exploring similar one-pot strategies for 4-Phenyl-α-cyanocinnamic acid amide could significantly streamline its production. The use of ultrasonication as an eco-friendly alternative to conventional heating is also being investigated for amide bond formation, showing promise for reduced reaction times and higher yields. acs.org

Many existing synthetic methods for cinnamic acid derivatives have been successfully performed on a gram scale, indicating the potential for scalable production. beilstein-journals.org However, a persistent issue is the dependence on rare and expensive transition metal catalysts. beilstein-journals.org Future research will likely focus on utilizing more abundant and sustainable catalysts, such as earth-abundant transition metals, or even developing metal-free transformation strategies to enhance the economic and environmental viability of large-scale synthesis. beilstein-journals.org

Integration into Advanced Functional Systems and Devices

The unique physicochemical properties of 4-Phenyl-α-cyanocinnamic acid amide make it a candidate for integration into a variety of advanced functional systems. Its primary established application is as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), particularly for the analysis of lipids in negative ion mode. nih.govsigmaaldrich.comacs.orgsigmaaldrich.com

Table 1: Application of 4-Phenyl-α-cyanocinnamic Acid Amide in MALDI-MS

| Application Area | Key Findings | Reference |

| Lipid Analysis | Identified as a novel negative ion matrix for various lipid classes. | nih.gov |

| Sensitivity and Reproducibility | Demonstrates superior sensitivity and reproducibility compared to common matrices. | nih.govacs.org |

| Background and Suppression | Exhibits a low number of background peaks and good matrix suppression effects. | nih.gov |

Future research in this area will likely focus on expanding its utility as a MALDI matrix for other classes of biomolecules and further optimizing its performance. The rational design of MALDI matrices, as demonstrated by the development of derivatives like 4-chloro-α-cyanocinnamic acid (Cl-CCA), has shown to significantly increase sensitivity and peptide recovery in proteomic analyses. nih.gov A similar systematic approach to modify the 4-Phenyl-α-cyanocinnamic acid amide structure could lead to even more advanced matrices with tailored properties for specific analytical challenges.

Beyond mass spectrometry, the electronic and structural features of this compound suggest potential applications in materials science. The conjugated π-system, a common feature in related cyanocinnamic acid derivatives, is known to be important for biological activity and could also be leveraged for electronic or optical applications. researchgate.net

Interdisciplinary Research Opportunities for 4-Phenyl-α-cyanocinnamic Acid Amide Systems

The multifaceted nature of 4-Phenyl-α-cyanocinnamic acid amide and its derivatives opens up numerous avenues for interdisciplinary research. Collaborations between synthetic chemists, analytical chemists, biochemists, and materials scientists will be crucial to fully realize the potential of this class of compounds.

For example, the synthesis of novel derivatives with tailored properties will require the expertise of synthetic organic chemists. researchgate.netnih.gov Analytical chemists can then evaluate the performance of these new compounds as MALDI matrices or in other analytical techniques. nih.gov Biochemists and chemical biologists can explore the biological activities of these compounds, building on existing research that has identified antitumor activity in related 2-cyanocinnamic acid amides. researchgate.net The investigation of their potential as protease inhibitors also presents an interesting research direction. nih.gov

Furthermore, materials scientists could investigate the incorporation of these molecules into polymers or other materials to create novel functional systems. The development of safer and more sustainable chemical products is a growing area of focus, and interdisciplinary efforts can help to evaluate the toxicological and environmental impact of new 4-Phenyl-α-cyanocinnamic acid amide derivatives from a "safer-by-design" perspective. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.